molecular formula C4H2INO2S B3055017 2-Iodo-5-nitrothiophene CAS No. 6277-18-5

2-Iodo-5-nitrothiophene

Cat. No.: B3055017
CAS No.: 6277-18-5
M. Wt: 255.04 g/mol
InChI Key: IAHMSOROXQKFTN-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrothiophene is a heterocyclic compound with the molecular formula C4H2INO2S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The presence of both iodine and nitro groups on the thiophene ring makes this compound an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-nitrothiophene typically involves the iodination and nitration of thiophene. One common method includes the reaction of thiophene with iodine and nitric acid. The process involves the following steps:

    Iodination: Thiophene is reacted with iodine in the presence of an oxidizing agent such as nitric acid. This reaction introduces the iodine atom at the 2-position of the thiophene ring.

    Nitration: The iodinated thiophene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-nitrothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Major Products Formed

    Substitution: Products include 2-azido-5-nitrothiophene or 2-cyano-5-nitrothiophene.

    Reduction: The major product is 2-iodo-5-aminothiophene.

    Oxidation: Products include 2-iodo-5-nitrosulfoxide and 2-iodo-5-nitrosulfone.

Scientific Research Applications

2-Iodo-5-nitrothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Iodo-5-nitrothiophene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can also participate in halogen bonding, influencing the compound’s interaction with biological targets. The exact molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-cyanothiophene
  • 2-Bromo-5-nitrothiophene
  • 4-Iodo-nitrobenzene

Uniqueness

2-Iodo-5-nitrothiophene is unique due to the presence of both iodine and nitro groups on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the nitro group enhances the compound’s electron-withdrawing ability, while the iodine atom provides a site for further functionalization through substitution reactions.

Properties

IUPAC Name

2-iodo-5-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHMSOROXQKFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284066
Record name 2-iodo-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6277-18-5
Record name NSC35340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35340
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Record name 2-iodo-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-5-nitrothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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